molecular formula C9H9NO2S B1587043 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide CAS No. 337508-71-1

2,3-Dihydro-1,4-benzodioxine-6-carbothioamide

Cat. No. B1587043
CAS RN: 337508-71-1
M. Wt: 195.24 g/mol
InChI Key: IVHHEZXXQRXOCK-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-6-carbothioamide, also known as MDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDB is a heterocyclic compound that contains a benzodioxine ring and a carbothioamide functional group. It has been shown to possess a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Enantioselective Synthesis

The compound is used in the enantioselective synthesis of 2-substituted 1,4-benzodioxanes . This process involves the use of a versatile catalyst system for the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines . The process yields excellent enantioselectivities of up to 99:1 er .

Biological Activities

1,4-Benzodioxane derivatives, which include 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide, possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .

Synthesis of Chiral Compounds

The compound is used in the synthesis of enantiomerically enriched 2,3-dihydro-1,4-benzodioxine containing compounds . This process primarily focuses on the use of chiral building blocks or enzymatic kinetic resolution of carboxylic acids and derivatives .

Medicinal Chemistry

In medicinal chemistry, the precise configuration of molecules is a crucial determinant of their pharmacological properties . The 2,3-dihydro-1,4-benzodioxine or benzo-1,4-dioxane substructure is a chemical motif that has garnered significant attention due to its presence in various drugs and drug candidates .

Synthesis of Analogs

The compound is useful in synthesizing analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor . This process involves a synthetic strategy to obtain 2- (1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine .

Inhibition of Hypoxic Tumors

A 1,4-benzoxazine, which can be derived from 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide, has been found to inhibit hypoxic tumors by downregulating hypoxia-induced genes . This compound exhibits low toxicity to normoxic cells .

Anti-Angiogenesis

2,3-Dihydro-1,4-benzoxazines have been investigated as orally bioavailable anticancer agents via inhibition of angiogenesis . This process involves the use of the compound as a potential therapeutic agent in cancer treatment .

Assignment of Configuration

The compound is used in the assignment of configuration of the two diastereomers 2 S - (1 R -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2 S - (1 S -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine . This process is carried out by means of molecular modeling 1 H and 2D Nuclear Overhauser Effect NMR techniques .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-2,5H,3-4H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHHEZXXQRXOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381482
Record name 2,3-dihydro-1,4-benzodioxine-6-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxine-6-carbothioamide

CAS RN

337508-71-1
Record name 2,3-dihydro-1,4-benzodioxine-6-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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